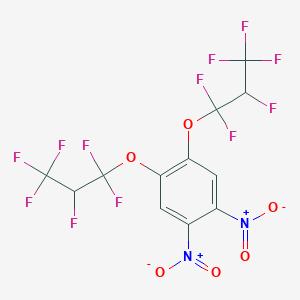
2,4-Dichloro-5-(trifluoromethyl)thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(trifluoromethyl)thiophenol is a synthetic organic compound with the molecular formula C7H3Cl2F3S and a molecular weight of 247.06 g/mol. This compound is known for its unique physical and chemical properties, which have garnered significant attention in scientific research.
Méthodes De Préparation
The synthesis of 2,4-Dichloro-5-(trifluoromethyl)thiophenol involves several steps. One common method includes the reaction of 2,4-dichlorothiophenol with trifluoromethylating agents under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
2,4-Dichloro-5-(trifluoromethyl)thiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or alkoxides.
Applications De Recherche Scientifique
2,4-Dichloro-5-(trifluoromethyl)thiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(trifluoromethyl)thiophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with a variety of biological molecules .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-(trifluoromethyl)thiophenol can be compared with similar compounds such as:
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: This compound has a similar trifluoromethyl group but differs in its core structure, leading to different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another related compound with a pyridine core, used primarily as an intermediate in the synthesis of herbicides.
The uniqueness of this compound lies in its thiophenol core, which imparts distinct chemical properties and reactivity compared to its pyrimidine and pyridine counterparts.
Propriétés
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3S/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGIRIJBUZXTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)










